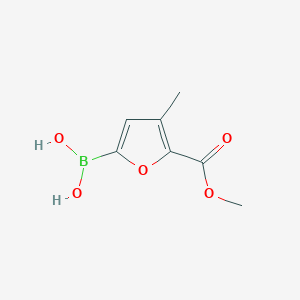![molecular formula C8H5LiN2O2 B13461793 Lithium(1+) pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13461793.png)
Lithium(1+) pyrrolo[1,2-a]pyrazine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) pyrrolo[1,2-a]pyrazine-6-carboxylate is a compound that belongs to the class of pyrrolopyrazine derivatives. Pyrrolopyrazine derivatives are nitrogen-containing heterocyclic compounds that include a pyrrole ring and a pyrazine ring. These compounds have been widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of pyrrolopyrazine derivatives, including Lithium(1+) pyrrolo[1,2-a]pyrazine-6-carboxylate, can be achieved through various synthetic routes. Some common methods include:
Cyclization: This involves the formation of a ring structure from linear precursors.
Ring Annulation: This method involves the fusion of a new ring to an existing ring system.
Cycloaddition: This is a chemical reaction in which two or more unsaturated molecules combine to form a cyclic molecule.
Direct C-H Arylation: This involves the direct formation of a carbon-carbon bond between an aryl group and a hydrogen atom on a heterocycle.
Chemical Reactions Analysis
Pyrrolopyrazine derivatives undergo various types of chemical reactions, including:
Oxidation: This involves the loss of electrons from the compound, often resulting in the formation of a more oxidized product.
Reduction: This involves the gain of electrons, leading to a more reduced product.
Substitution: This involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor agent.
Medicine: It is being investigated for its potential use in drug discovery and development.
Industry: It is used in the production of pharmaceuticals and other bioactive molecules.
Mechanism of Action
The exact mechanism of action of Lithium(1+) pyrrolo[1,2-a]pyrazine-6-carboxylate is not fully understood. studies have shown that pyrrolopyrazine derivatives exhibit their biological activities through various molecular targets and pathways. For example, they may inhibit the activity of certain enzymes, interfere with DNA replication, or disrupt cell membrane integrity .
Comparison with Similar Compounds
Lithium(1+) pyrrolo[1,2-a]pyrazine-6-carboxylate can be compared with other similar compounds, such as:
5H-pyrrolo[2,3-b]pyrazine: This compound has shown more activity on kinase inhibition compared to pyrrolo[1,2-a]pyrazine derivatives.
6H-pyrrolo[3,4-b]pyrazine: This compound has also been studied for its biological activities.
The uniqueness of this compound lies in its specific structure and the diverse range of biological activities it exhibits.
Properties
Molecular Formula |
C8H5LiN2O2 |
|---|---|
Molecular Weight |
168.1 g/mol |
IUPAC Name |
lithium;pyrrolo[1,2-a]pyrazine-6-carboxylate |
InChI |
InChI=1S/C8H6N2O2.Li/c11-8(12)7-2-1-6-5-9-3-4-10(6)7;/h1-5H,(H,11,12);/q;+1/p-1 |
InChI Key |
WXKNTLSYHUVUAB-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CN2C(=CC=C2C(=O)[O-])C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(bromomethyl)-3-[(oxolan-2-yl)methoxy]cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13461716.png)
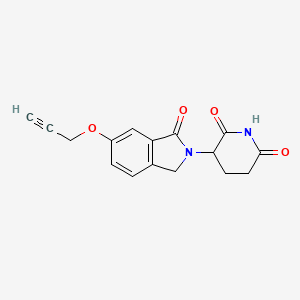

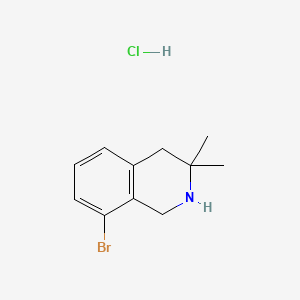
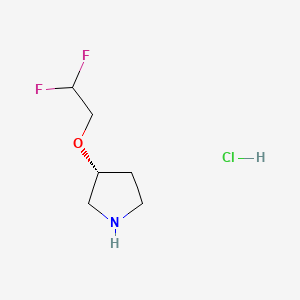

![tert-butyl 4-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate](/img/structure/B13461753.png)
![4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carbonitrile hydrochloride](/img/structure/B13461756.png)
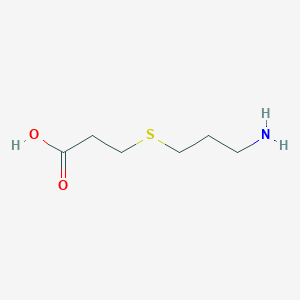

![2-phenyl-2H,4H,6H-furo[3,4-c]pyrazol-3-amine](/img/structure/B13461776.png)

![2-[1-(cyclopropylmethyl)-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride](/img/structure/B13461779.png)
